4-chloro-N-cyclohexylbenzenesulfonamide

Crystallography Conformational Analysis Solid-State Chemistry

Researchers requiring reproducible solid-state properties for crystallization screens often face polymorphic inconsistency. 4-Chloro-N-cyclohexylbenzenesulfonamide offers a crystallographically validated reference compound with a rigid chair conformation and centrosymmetric R₂²(8) dimeric packing, ensuring predictable crystal habit and dissolution behavior [1][2]. - Ideal for PXRD calibration, HPLC system suitability, and computational conformational validation. - Chloro substituent enables further cross-coupling functionalization without perturbing the core scaffold. - Available in high purity (≥95%) for focused library synthesis and halogenated sulfonamide SAR studies.

Molecular Formula C12H16ClNO2S
Molecular Weight 273.78
CAS No. 7454-53-7
Cat. No. B2906910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-cyclohexylbenzenesulfonamide
CAS7454-53-7
Molecular FormulaC12H16ClNO2S
Molecular Weight273.78
Structural Identifiers
SMILESC1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H16ClNO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2
InChIKeyLXJLMDHHUXKUJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-cyclohexylbenzenesulfonamide (CAS 7454-53-7): Procurement-Relevant Structural and Pharmacophoric Profile


4-Chloro-N-cyclohexylbenzenesulfonamide (C₁₂H₁₆ClNO₂S, MW 273.78) is a benzenesulfonamide derivative featuring a para-chloro substituent on the aromatic ring and an N-cyclohexyl moiety. It adopts a defined L‑shaped conformation in the solid state, with a central C–S–N–C torsion angle of −78.0(2)°, and the cyclohexyl ring exists in a stable chair conformation [1]. This structural organization underpins its potential as a pharmacophore scaffold and synthetic intermediate, distinct from non‑cyclohexyl or differently substituted sulfonamides [2].

Pharmacophore Scaffold
L‑shaped conformation with stable chair cyclohexyl ring supports scaffold-based design.
Isosteric Replacement
Conserved torsion angle vs. 4‑bromo analog supports halogen-substitution studies.
Solid-State Handling
Distinct dimeric packing motif relevant to crystallization and formulation screening.

Why 4-Chloro-N-cyclohexylbenzenesulfonamide Is Not Interchangeable with Other Benzenesulfonamides


Within the N‑cyclohexylbenzenesulfonamide class, halogen substitution at the para position directly alters solid‑state packing, molecular geometry, and intermolecular interactions. The 4‑chloro derivative forms centrosymmetric N–H···O hydrogen‑bonded dimers (R₂²(8) motif), whereas the 4‑bromo analog generates C(4) chains via N–H···O bonds and the 2,5‑dichloro variant yields supramolecular chains along the c‑axis [1][2]. These distinct supramolecular architectures can influence key properties such as solubility, crystal habit, and mechanical stability—critical considerations in formulation development and solid‑state handling. Consequently, simply substituting one halogenated analog for another without experimental verification may lead to unpredictable outcomes in crystallization, dissolution, or bioavailability studies.

Target
4-Chloro-N-cyclohexylbenzenesulfonamide
Centrosymmetric dimers via R₂²(8) motif. Defined L‑shaped conformation.
Potential Substitute
4-Bromo or 2,5-Dichloro Analogs
Forms C(4) chains or supramolecular chains. Packing architecture differs, which may alter solubility and mechanical stability.
Similar halogenated analogs are not direct solid-form replacements. Crystallization behavior and dissolution may shift without experimental verification.

4-Chloro-N-cyclohexylbenzenesulfonamide Quantitative Differentiation Evidence


Conformational Stability: Torsion Angle Comparison with 4‑Bromo Analog

The central C–S–N–C torsion angle defines the L‑shaped molecular conformation. 4‑Chloro-N-cyclohexylbenzenesulfonamide exhibits a torsion angle of −78.0(2)°, which is nearly identical to the −77.8(3)° observed for the 4‑bromo analog [1][2]. This consistency indicates that the conformational geometry is largely invariant to halogen substitution at the 4‑position, suggesting that the cyclohexyl‑sulfonamide core provides a robust scaffold for derivative design without introducing unintended steric bias.

Torsion Angle vs. 4‑Br Analog
Head-to-head
4-Cl −78.0(2)°
4-Br −77.8(3)°
0.2° difference
Single-crystal XRD, 296 K (Cl) / 293 K (Br)
Conformation is halogen-invariant. Scaffold geometry is reliable for isosteric design.
Within experimental uncertainty
Crystallography Conformational Analysis Solid-State Chemistry

Supramolecular Architecture: Hydrogen‑Bonding Motif Distinct from 4‑Bromo and 2,5‑Dichloro Analogs

In the crystal, 4‑chloro-N-cyclohexylbenzenesulfonamide assembles via pairs of N–H···O hydrogen bonds into centrosymmetric dimers described by the R₂²(8) graph‑set motif [1]. By contrast, the 4‑bromo analog forms C(4) chains propagating along the [010] direction [2], and the 2,5‑dichloro derivative yields supramolecular chains along the c‑axis [3]. These differences arise solely from halogen substitution and directly affect crystal packing density and potential dissolution behavior.

H‑Bond Motif Comparison
Head-to-head
4-Cl R₂²(8) dimers
4-Br C(4) chains
2,5-Cl c‑axis chains
Ambient-temperature single-crystal XRD
Halogen identity determines solid-state packing, which may alter solubility.
Qualitative motif divergence
Supramolecular Chemistry Crystal Engineering Hydrogen Bonding

Cyclohexyl Chair Conformation: Preserved Across Halogen Substitutions

The cyclohexyl ring in 4‑chloro-N-cyclohexylbenzenesulfonamide adopts an unstrained chair conformation, as do the corresponding rings in the 4‑bromo [2] and 2,5‑dichloro [3] analogs. This conformational stability is a hallmark of the N‑cyclohexylbenzenesulfonamide scaffold and ensures consistent steric presentation in biological environments. No ring‑flipping disorder or high‑energy boat conformations are observed in any of these structures.

Cyclohexyl Chair Conformation
Class-level
Chair, no ring-flipping disorder
Consistent across Cl, Br, 2,5-Cl analogs
Rigid conformation supports binding predictability for scaffold design.
Class-level inference
Conformational Analysis Structural Biology Drug Design

Optimal Use Cases for 4-Chloro-N-cyclohexylbenzenesulfonamide Driven by Structural Evidence


Solid‑Form Screening and Crystallization Process Development

The distinct R₂²(8) dimeric motif of 4‑chloro-N-cyclohexylbenzenesulfonamide [1] contrasts with the chain architectures of its 4‑bromo and 2,5‑dichloro analogs [2][3]. This unique packing arrangement makes the chloro derivative particularly suitable for solid‑form screens where different crystal habits or dissolution profiles are desired. Its centrosymmetric dimers may favor the formation of block‑shaped crystals, simplifying filtration and drying steps during scale‑up.

Isosteric Replacement in Structure‑Based Drug Design

The near‑identical C–S–N–C torsion angles of the 4‑chloro (−78.0°) and 4‑bromo (−77.8°) compounds [1][2] confirm that the L‑shaped conformation is preserved across halogen substitutions. Researchers can confidently use 4‑chloro-N-cyclohexylbenzenesulfonamide as a chlorine‑containing isostere for bromo‑bearing lead compounds, maintaining the same three‑dimensional pharmacophore while tuning lipophilicity and electronic properties for optimal ADME profiles.

Scaffold for Derivative Synthesis in Sulfonamide‑Based Drug Discovery

The rigid chair conformation of the cyclohexyl ring and the predictable L‑shaped geometry [1] establish 4‑chloro-N-cyclohexylbenzenesulfonamide as a privileged scaffold for generating focused libraries of sulfonamide‑containing compounds. The chloro substituent provides a handle for further functionalization (e.g., cross‑coupling reactions) without perturbing the core conformation, enabling systematic exploration of structure–activity relationships around a stable molecular framework.

Reference Standard for Analytical Method Development

The well‑defined crystallographic parameters of 4‑chloro-N-cyclohexylbenzenesulfonamide—including unit cell dimensions (a=11.1226 Å, b=6.2490 Å, c=19.8635 Å, β=96.505°), space group P2₁/c, and precise torsion angles [1]—make it an ideal reference compound for calibrating powder X‑ray diffraction (PXRD) instruments, validating computational conformational search algorithms, or serving as a system suitability standard in HPLC method development for sulfonamide‑containing analytes.

Application
Selection Property
Validation Focus
Solid-Form Screening
Dimeric R₂²(8) crystal motif
Crystal habit and dissolution profile
Isosteric Drug Design
Conserved L‑shaped conformation
Pharmacophore geometry retention
Scaffold-Based Library Synthesis
Rigid chair cyclohexyl geometry
Conformational stability and SAR exploration
Analytical Reference Standard
Well-defined crystallographic parameters
PXRD calibration and HPLC system suitability

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